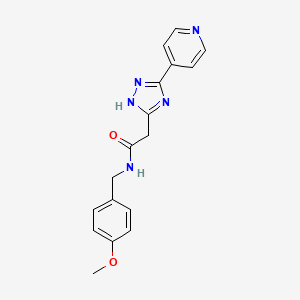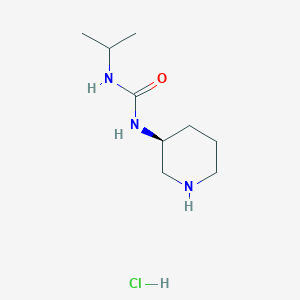![molecular formula C15H14N6O3 B2462478 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 938017-83-5](/img/structure/B2462478.png)
1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a useful research compound. Its molecular formula is C15H14N6O3 and its molecular weight is 326.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding and Molecular Aggregation
1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide has been explored for its hydrogen-bonding capabilities and molecular aggregation patterns. Quiroga et al. (2010) discussed the formation of hydrogen-bonded dimers and chains of rings in related compounds, highlighting the significance of C-H...π and N-H...N hydrogen bonds in molecular aggregation. These interactions contribute to forming intricate molecular structures, which could have implications in material science and molecular engineering (Quiroga et al., 2010).
Anticancer Properties
The compound's framework has been incorporated into derivatives with notable anticancer activities. Abdellatif et al. (2014) synthesized and tested a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives for their antitumor activity, demonstrating the potential of these compounds in cancer therapeutics. One of the derivatives showed potent inhibitory activity, hinting at the therapeutic potential of the compound's structural derivatives in oncology (Abdellatif et al., 2014).
Synthesis and Characterization
The compound has been a focal point in synthetic chemistry for its diverse derivatives and structural characterization. Soares and Dias (2020) detailed the synthesis and spectroscopic characterization of a similar compound, emphasizing the role of spectroscopic methods in elucidating the structure of such complex molecules (Soares & Dias, 2020).
Heterocyclic Derivative Synthesis
The pyrazolo[3,4-b]pyridine scaffold, integral to the compound , serves as a versatile precursor in synthesizing various heterocyclic derivatives. Aly et al. (2019) demonstrated the utility of 5-carbohydrazides and 5-carbonylazides of pyrazolo[3,4-b]pyridines in generating new heterocyclic derivatives, shedding light on the compound's role in expanding the library of heterocyclic compounds (Aly et al., 2019).
Antimicrobial Activity
The structural derivatives of the compound have shown promising results in antimicrobial applications. Al-Ghamdi (2019) synthesized novel pyrazole derivatives, indicating their efficacy in antimicrobial activities and highlighting the potential of the compound's framework in developing new antimicrobial agents (Al-Ghamdi, 2019).
Properties
IUPAC Name |
1,3-dimethyl-6-(3-nitrophenyl)pyrazolo[3,4-b]pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-8-13-11(15(22)18-16)7-12(17-14(13)20(2)19-8)9-4-3-5-10(6-9)21(23)24/h3-7H,16H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEVKHKMLKBYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-2-[(E)-(9-Butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)methyl]-4-[(9-butyl-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaen-10-yl)methylidene]-3-oxocyclobuten-1-olate](/img/structure/B2462398.png)



![N-(3-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2462408.png)
![6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B2462410.png)
![ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2462411.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2462413.png)

![Methyl 3-[(4-chlorophenyl){2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2462417.png)

